

Yadanzioside P: A Technical Guide for Researchers

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| Compound of Interest | | |
|----------------------|----------------|-----------|
| Compound Name: | Yadanzioside P | |
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COMPOUND: Yadanzioside P CAS NUMBER: 79439-84-2 MOLECULAR FORMULA:

C34H46O16 MOLECULAR WEIGHT: 710.72 g/mol

Core Data Summary

Yadanzioside P is a quassinoid glycoside with significant antileukemic properties. It is a natural product isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional medicine. Its chemical structure is characterized by a complex tetracyclic triterpene skeleton linked to a glucose molecule.

| Property | Value | Reference |
|---------------------|--|-----------|
| CAS Number | 79439-84-2 | [1] |
| Molecular Formula | C34H46O16 | [1] |
| Molecular Weight | 710.72 g/mol | [1] |
| Source | Seeds of Brucea javanica (L.) Merr. | [1] |
| Biological Activity | Antileukemic | [1] |

Experimental Protocols Isolation of Yadanzioside P from Brucea javanica



While specific, detailed protocols for the isolation of **Yadanzioside P** are proprietary to the research groups that have published on this compound, a general workflow can be inferred from the literature on isolating quassinoids from Brucea javanica.

Caption: General workflow for the isolation of **Yadanzioside P**.

Methodology:

- Extraction: The dried and powdered seeds of Brucea javanica are subjected to extraction with methanol at room temperature. This process is typically repeated multiple times to ensure a high yield of the crude extract.
- Fractionation: The crude methanol extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and nbutanol. Yadanzioside P, being a glycoside, is expected to be enriched in the more polar fractions, particularly the water-soluble fraction.
- Purification: The water-soluble fraction is subjected to multiple steps of column chromatography. This may involve silica gel chromatography followed by size-exclusion chromatography (e.g., Sephadex LH-20).
- Final Purification: The fractions containing Yadanzioside P are further purified using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column, to yield the pure compound. The structure of the isolated Yadanzioside P is then confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assays

The antileukemic activity of **Yadanzioside P** is typically evaluated using in vitro cytotoxicity assays against various leukemia cell lines, such as P-388 murine leukemia cells and HL-60 human promyelocytic leukemia cells.

2.2.1. MTT Assay for Cell Viability

This colorimetric assay is a common method to assess cell metabolic activity, which serves as an indicator of cell viability.



Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

- Cell Seeding: Leukemia cells (e.g., HL-60) are seeded in 96-well plates at a specific density (e.g., 5 x 10⁴ cells/well) and allowed to adhere or stabilize overnight.
- Treatment: The cells are then treated with various concentrations of **Yadanzioside P**. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.
- Incubation: The plates are incubated for different time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.
- MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
- Formazan Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
- Data Analysis: Cell viability is calculated as a percentage of the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

2.2.2. Flow Cytometry for Apoptosis Analysis

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is employed to quantify the induction of apoptosis by **Yadanzioside P**.

Methodology:

- Cell Treatment: Leukemia cells are treated with **Yadanzioside P** at concentrations around its IC₅₀ value for a specified duration.
- Cell Staining: After treatment, the cells are harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and PI are then added to the cell suspension.



Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

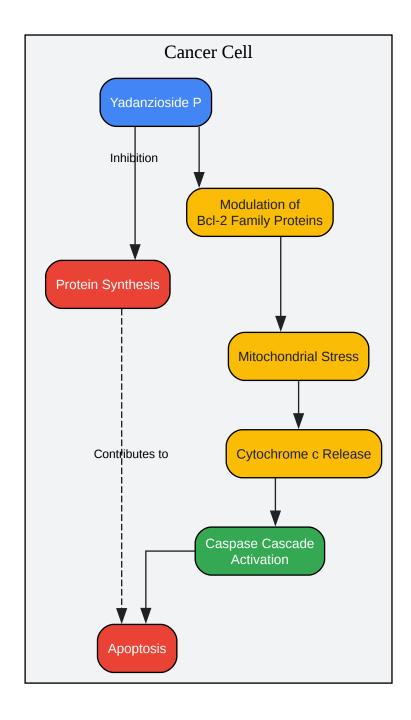
Signaling Pathways

While the precise signaling pathways modulated by **Yadanzioside P** have not been extensively elucidated in the available literature, the known mechanisms of action for related quassinoids suggest potential targets. Quassinoids are generally known to be potent inhibitors of protein synthesis and can induce apoptosis and cell cycle arrest in cancer cells.

Hypothetical Signaling Pathway for Yadanzioside P-Induced Apoptosis

Based on the activity of similar compounds, **Yadanzioside P** may induce apoptosis through the intrinsic (mitochondrial) pathway. This could involve the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.





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Caption: Hypothetical signaling pathway for Yadanzioside P.

This proposed pathway suggests that **Yadanzioside P** may exert its antileukemic effects through a multi-pronged approach involving the inhibition of protein synthesis and the induction of apoptosis via the mitochondrial pathway. Further research is required to validate these specific molecular targets and signaling cascades.



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References

- 1. Quassinoids: From traditional drugs to new cancer therapeutics PubMed [pubmed.ncbi.nlm.nih.gov]
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